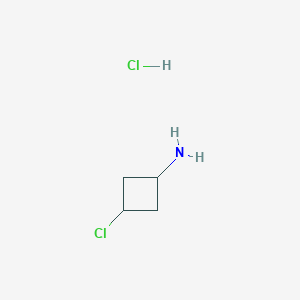
3-Chlorocyclobutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorocyclobutan-1-amine;hydrochloride, also known as CCBA hydrochloride, is a chemical compound used in scientific research. It has a molecular weight of 142.03 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chlorocyclobutan-1-amine hydrochloride . The InChI code is1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H . Physical And Chemical Properties Analysis
The compound is a powder and it is stored at room temperature or at 4 degrees Celsius . .Applications De Recherche Scientifique
Synthesis of Analogues and Complexes
Synthetic Approaches and Analogues : A study outlines a two-step synthetic method toward 3-(chloromethyl)cyclobutanone, which was used for synthesizing 2,4-methanoproline analogues. This method demonstrates the potential of 3-Chlorocyclobutan-1-amine hydrochloride in creating complex cyclobutanone structures with applications in medicinal chemistry (Rammeloo, Stevens, & de Kimpe, 2002).
Platinum (II) Anticancer Complexes : Research into mixed-NH3/amine platinum (II) complexes featuring a dichloroacetate moiety in the leaving group has shown that 3-Chlorocyclobutan-1-amine hydrochloride can contribute to the development of novel platinum drugs. These complexes exhibit marked cytotoxicity toward cancer cells, highlighting the compound's application in cancer treatment (Liu et al., 2013).
Enhancement of Synthetic Methodologies
Modular Synthons for Medicinal Chemistry : A protected α-aminocyclobutanone has been synthesized as a modular synthon, facilitating access to cyclobutanone-containing lead inhibitors. This underscores the utility of 3-Chlorocyclobutan-1-amine hydrochloride in synthesizing key intermediates for drug development (Habeeb Mohammad et al., 2020).
Hydroamination of Strained Alkenes : The compound has also been implicated in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes, highlighting its role in the development of synthetic methods for creating biologically active compounds (Feng et al., 2019).
Chemical Reactions and Mechanistic Insights
- Reactions with Nucleophiles : Studies on the reactions of chlorosulfanyl derivatives with various nucleophiles show how 3-Chlorocyclobutan-1-amine hydrochloride can be used to explore reaction mechanisms and synthetic pathways, expanding its applicability in organic synthesis (Majchrzak et al., 2006).
Novel Drug Design and Synthesis
- Squaramide Surrogates as Potent VLA-4 Antagonists : The synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones from 3-Chlorocyclobutan-1-amine hydrochloride has led to the discovery of compounds that are potent antagonists of VLA-4, a molecule implicated in various diseases. This demonstrates the compound's role in novel drug design and synthesis (Brand, de Candole, & Brown, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-chlorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHMRRCMCVJHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocyclobutanamine;hydrochloride | |
CAS RN |
135767-82-7 |
Source


|
| Record name | 3-chlorocyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

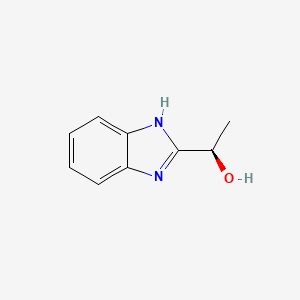
![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/no-structure.png)
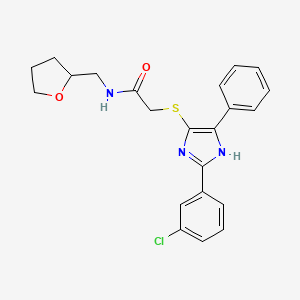
![[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate](/img/structure/B2421423.png)
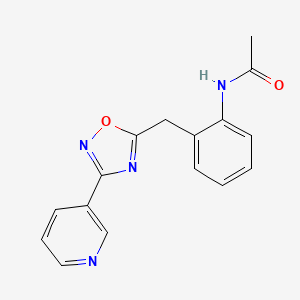
![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2421428.png)
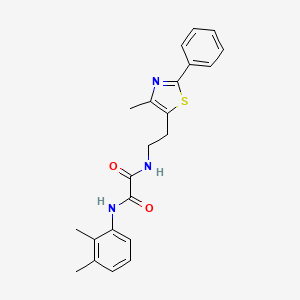
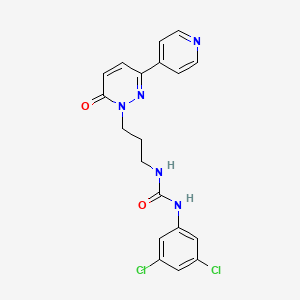
![N-(2,6-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2421432.png)

![7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B2421434.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2421435.png)

![3-[[1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2421438.png)